molecular formula C16H28N2O2 B11173463 1-Tert-butyl-4-[(3,5-dimethylpiperidin-1-yl)carbonyl]pyrrolidin-2-one

1-Tert-butyl-4-[(3,5-dimethylpiperidin-1-yl)carbonyl]pyrrolidin-2-one

Cat. No.: B11173463
M. Wt: 280.41 g/mol
InChI Key: MPWNUQZCWZPRRR-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-[(3,5-dimethylpiperidin-1-yl)carbonyl]pyrrolidin-2-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidin-2-one core with a tert-butyl group and a 3,5-dimethylpiperidin-1-yl carbonyl substituent, making it a subject of interest in both academic and industrial research.

Preparation Methods

The synthesis of 1-Tert-butyl-4-[(3,5-dimethylpiperidin-1-yl)carbonyl]pyrrolidin-2-one involves several steps, starting from commercially available starting materials. The synthetic route typically includes:

    Formation of the Pyrrolidin-2-one Core: The pyrrolidin-2-one core can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the 3,5-Dimethylpiperidin-1-yl Carbonyl Group: This step involves the reaction of the pyrrolidin-2-one core with 3,5-dimethylpiperidin-1-yl carbonyl chloride in the presence of a base to form the final compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-Tert-butyl-4-[(3,5-dimethylpiperidin-1-yl)carbonyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-Tert-butyl-4-[(3,5-dimethylpiperidin-1-yl)carbonyl]pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-4-[(3,5-dimethylpiperidin-1-yl)carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-Tert-butyl-4-[(3,5-dimethylpiperidin-1-yl)carbonyl]pyrrolidin-2-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate and tert-butyl 4-(3,5-dimethylpiperidin-1-yl)-4-oxobutylcarbamate share structural similarities.

    Uniqueness: The presence of both the tert-butyl group and the 3,5-dimethylpiperidin-1-yl carbonyl group in the same molecule provides unique chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H28N2O2

Molecular Weight

280.41 g/mol

IUPAC Name

1-tert-butyl-4-(3,5-dimethylpiperidine-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C16H28N2O2/c1-11-6-12(2)9-17(8-11)15(20)13-7-14(19)18(10-13)16(3,4)5/h11-13H,6-10H2,1-5H3

InChI Key

MPWNUQZCWZPRRR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)C2CC(=O)N(C2)C(C)(C)C)C

Origin of Product

United States

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